

2-(6-bromo-1H-indol-3-yl)acetonitrile chemical properties

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Compound of Interest

Compound Name: 2-(6-bromo-1H-indol-3-yl)acetonitrile

Cat. No.: B174059

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An In-depth Technical Guide to **2-(6-bromo-1H-indol-3-yl)acetonitrile**: Properties, Synthesis, and Applications

Introduction

2-(6-bromo-1H-indol-3-yl)acetonitrile, identified by CAS Number 152213-61-1, is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1][2] The indole core is a well-established "privileged structure," frequently found in pharmacologically active compounds, and the strategic placement of a bromine atom and a reactive acetonitrile moiety on this scaffold provides a versatile platform for chemical modification.[2][3] The bromine at the 6-position serves as a functional handle for cross-coupling reactions, while the acetonitrile group can be transformed into various other functional groups, enabling the synthesis of diverse compound libraries for biological screening.

This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **2-(6-bromo-1H-indol-3-yl)acetonitrile**. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work. The narrative synthesizes technical data with practical insights, grounded in authoritative sources.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis and screening. **2-(6-bromo-1H-indol-3-yl)acetonitrile** is a solid at room temperature, with its key physicochemical properties summarized below.^[4]

Table 1: Physicochemical Properties of **2-(6-bromo-1H-indol-3-yl)acetonitrile**

Property	Value	Source(s)
CAS Number	152213-61-1	^[1] ^[4]
Molecular Formula	C ₁₀ H ₇ BrN ₂	^[1]
Molecular Weight	235.08 g/mol	^[1] ^[4]
Physical Form	Solid	^[4]
Purity	Typically ≥95% - 98%	^[1] ^[4] ^[5]
Boiling Point	427.5 ± 30.0 °C at 760 mmHg	
InChI Key	MSIDSSLYDVKLRA-UHFFFAOYSA-N	^[4]
Storage	Inert atmosphere, 2-8°C or Room Temperature	^[4]

The structure features a bromine atom which can be displaced or utilized in coupling reactions, and a nitrile group which can undergo hydrolysis, reduction, or cycloaddition, making it a highly versatile intermediate.^[3]

Part 2: Synthesis and Purification

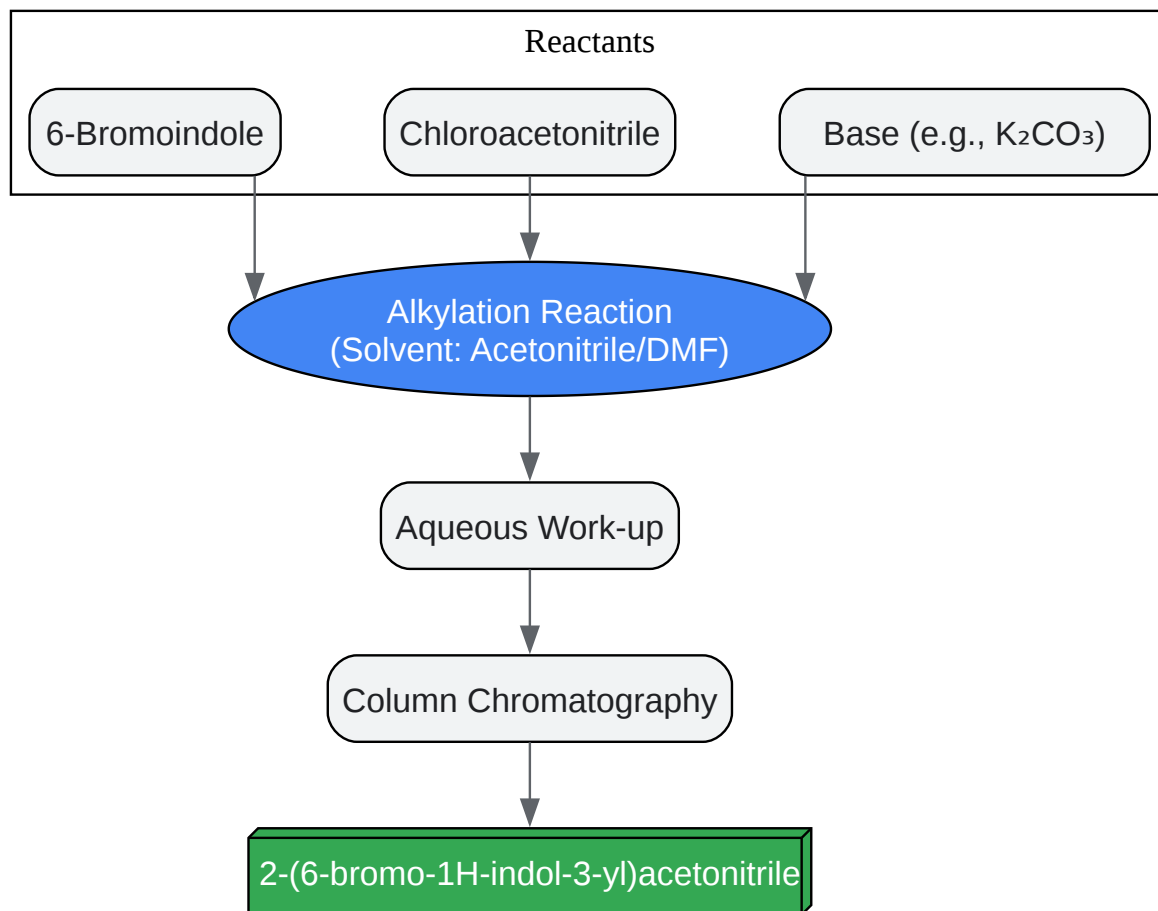
A common and direct method for the synthesis of **2-(6-bromo-1H-indol-3-yl)acetonitrile** involves the alkylation of 6-bromoindole.^[3]

Synthetic Protocol: Alkylation of 6-Bromoindole

- Deprotonation: 6-bromoindole is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetonitrile or DMF.

- Causality: The indole N-H proton is weakly acidic. The base removes this proton to generate a nucleophilic indolide anion. This step is crucial for activating the indole ring for the subsequent alkylation.
- Nucleophilic Attack: Chloroacetonitrile (ClCH_2CN) is added to the reaction mixture. The indolide anion attacks the electrophilic methylene carbon of chloroacetonitrile.
 - Causality: This is a standard $\text{S}_{\text{N}}2$ reaction where the chloride ion serves as the leaving group, resulting in the formation of the C-N bond and yielding the desired product.
- Work-up & Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then purified using standard techniques such as column chromatography on silica gel.[\[3\]](#)

Workflow: Synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile



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Caption: General workflow for the synthesis of the target compound.

Part 3: Spectroscopic Characterization (A Comparative Approach)

While this compound is commercially available, verified and published spectroscopic data for the 6-bromo isomer is not readily found in public databases.[6] However, based on its structure, we can predict the expected spectral characteristics. This section also provides a generalized protocol for data acquisition.

Expected Spectral Data

- **Infrared (IR) Spectroscopy:** A sharp, medium-intensity absorption band is expected in the range of $2260\text{--}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.^[6] A broad peak above 3300 cm^{-1} for the N-H stretch of the indole ring should also be present.
- **^1H NMR Spectroscopy:** The spectrum would show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on the indole ring. A singlet for the methylene (-CH₂-) protons would appear further upfield. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.
- **^{13}C NMR Spectroscopy:** The spectrum would display signals for the eight aromatic carbons of the bromo-indole core, one for the methylene carbon, and one for the nitrile carbon (typically around 117-120 ppm).
- **Mass Spectrometry (MS):** In an electron impact (EI) mass spectrum, the molecular ion peak would appear as a characteristic doublet with nearly equal intensity at m/z 234 and 236, which is due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).^[6]

Generalized Protocol: NMR Sample Preparation

A standardized approach is essential for obtaining high-quality, reproducible NMR data.

- **Sample Weighing:** Accurately weigh 5-10 mg of the purified, dry solid sample.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) inside a 5 mm NMR tube.
 - **Causality:** Deuterated solvents are used because they do not produce a large solvent signal in the ^1H NMR spectrum that could obscure sample peaks. The choice of solvent depends on the compound's solubility.^[6]
- **Homogenization:** Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- **Analysis:** Acquire ^1H , ^{13}C , and other necessary NMR spectra using a high-field NMR spectrometer.

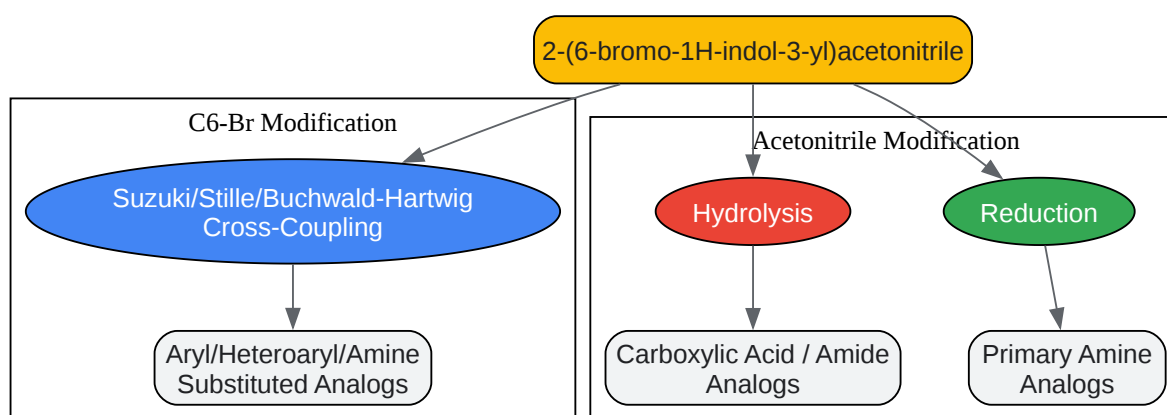
Part 4: Reactivity and Potential Applications in Drug Discovery

2-(6-bromo-1H-indol-3-yl)acetonitrile is not just an end product but a versatile intermediate for creating more complex molecules.[3]

Chemical Reactivity

- **Cross-Coupling Reactions:** The C6-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the exploration of the structure-activity relationship (SAR) at this position.
- **Nitrile Group Transformations:** The acetonitrile moiety can be readily converted into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.[2]

Workflow: Derivatization for Compound Library Synthesis



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Caption: Potential derivatization pathways for library synthesis.

Biological and Pharmacological Relevance

Derivatives of the indole scaffold are known to possess a wide range of biological activities. Research into **2-(6-bromo-1H-indol-3-yl)acetonitrile** suggests it is a promising starting point for developing therapeutic agents.[\[3\]](#)

Table 2: Investigated Biological Activities

Target Class	Specific Examples	Potential Therapeutic Area	Source(s)
Kinase Inhibitors	p38 MAP kinase, Aurora kinases	Inflammation, Cancer	[3]
Anticancer Agents	Induces cell death in cancer cell lines	Oncology	[3]
Antimicrobial Agents	Activity against certain bacteria and fungi	Infectious Diseases	[3]

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. **2-(6-bromo-1H-indol-3-yl)acetonitrile** is classified as a hazardous substance.[\[4\]](#)[\[7\]](#)

Table 3: GHS Hazard and Precautionary Information

Category	Codes	Description	Source(s)
Hazard Statements	H302	Harmful if swallowed.	[4] [8]
H315	Causes skin irritation.	[4] [8]	
H319	Causes serious eye irritation.	[4] [8]	
H335	May cause respiratory irritation.	[4] [8]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[4] [8]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4] [8]	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)
- Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[7\]](#)[\[9\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[7\]](#)

Storage and Incompatibilities

- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[\[4\]](#)

- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Conclusion

2-(6-bromo-1H-indol-3-yl)acetonitrile is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its chemical versatility make it an ideal scaffold for generating novel molecules with diverse pharmacological profiles. While exercising appropriate safety precautions, researchers can leverage this compound's reactivity to build libraries for screening against a multitude of biological targets, from kinases to microbial pathogens.

References

- Capot Chemical. MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. [Link]
- Capot Chemical. Specifications of Bromoindole-3-acetonitrile. [Link]

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